molecular formula C22H14O2 B14475658 1H-Inden-1-one, 3-benzoyl-2-phenyl- CAS No. 72686-15-8

1H-Inden-1-one, 3-benzoyl-2-phenyl-

Cat. No.: B14475658
CAS No.: 72686-15-8
M. Wt: 310.3 g/mol
InChI Key: CQUGEAIKCMEXID-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 3-benzoyl-2-phenyl- is a chemical compound with the molecular formula C22H14O2 It is a derivative of indanone, characterized by the presence of benzoyl and phenyl groups attached to the indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 3-benzoyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .

Industrial Production Methods

Industrial production of 1H-Inden-1-one, 3-benzoyl-2-phenyl- typically involves large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of nickel-catalyzed reductive cyclization of enones is also a viable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 3-benzoyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 3-benzoyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Inden-1-one, 3-benzoyl-2-phenyl- stands out due to its unique combination of benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

72686-15-8

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

3-benzoyl-2-phenylinden-1-one

InChI

InChI=1S/C22H14O2/c23-21(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22(24)19(20)15-9-3-1-4-10-15/h1-14H

InChI Key

CQUGEAIKCMEXID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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